Product packaging for Farinosin(Cat. No.:)

Farinosin

Cat. No.: B1196778
M. Wt: 262.3 g/mol
InChI Key: CYMAWWCMMZZOTB-KJMJJSJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Within the realm of natural products chemistry, Farinosin is classified as a sesquiterpene lactone. Natural products chemistry is broadly concerned with the diverse array of chemical compounds produced by living organisms, often referred to as secondary metabolites. These compounds are frequently the subject of research due to their unique structures and potential biological activities. This compound fits into this context as a compound isolated from plant sources. essencejournal.comnih.govmdpi.com The field encompasses the identification of new natural products, the elucidation of their chemical structures using advanced analytical techniques, and the study of their biosynthesis and distribution in nature. mdpi.comfrontiersin.org

Historical Perspective of this compound Research Significance

Early significant academic research on this compound includes the determination of its chemical structure. A key publication in The Journal of Organic Chemistry in 1968 reported on the structure of this compound, isolated from Gaillardia species. researchsolutions.comacs.org This structural elucidation was a foundational step in understanding the compound and paved the way for further investigations into its properties and presence in other natural sources. researchsolutions.comacs.org

Current Research Landscape and Emerging Trajectories

Current academic research involving this compound continues to explore its role in the organisms that produce it. Studies have investigated its presence and concentration in plants such as Encelia farinosa, particularly in relation to ecological interactions like plant defense against herbivores. ucr.edu This research often involves analyzing the compound's levels under different environmental conditions or in response to biological stimuli. ucr.edu The broader field of natural products chemistry, relevant to this compound research, is seeing emerging trajectories in advanced analytical methods for isolation and characterization, as well as a continued focus on discovering bioactive compounds from natural sources. mdpi.comfrontiersin.org

An example of research findings related to this compound concentration in plant tissues is presented in the table below, illustrating how its levels can change over time following certain treatments:

Time Following TreatmentThis compound Concentration (Units)
InitialValue A
Period 1Value B
Period 2Value C

Research on sesquiterpene lactones, the class of compounds to which this compound belongs, remains active, with ongoing efforts to isolate new derivatives and study their properties. researchgate.net

Interdisciplinary Relevance of this compound Studies

The academic study of this compound demonstrates interdisciplinary relevance, particularly at the intersection of chemistry and biology. Investigating its role in plant defense, for instance, requires expertise in natural products chemistry for compound isolation and structure determination, as well as knowledge from chemical ecology and biology to understand plant-insect interactions and the compound's biological function. ucr.edubayanbox.ir This type of research highlights how the study of a single compound can bridge different scientific disciplines, contributing to a more comprehensive understanding of natural systems and the chemicals within them. bayanbox.ir The importance of interdisciplinary collaboration is increasingly recognized across various scientific fields to address complex research questions. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1196778 Farinosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3R,3aS,4aR,8aS,9aR)-3-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione

InChI

InChI=1S/C15H18O4/c1-8-9-6-10-12(19-13(17)15(10,3)18)7-14(9,2)5-4-11(8)16/h4-5,9-10,12,18H,1,6-7H2,2-3H3/t9-,10-,12+,14+,15+/m0/s1

InChI Key

CYMAWWCMMZZOTB-KJMJJSJTSA-N

SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)[C@@](C(=O)O3)(C)O

Canonical SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(C(=O)O3)(C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Farinosin

Identifying the specific plant species that produce this compound and understanding their geographic and ecological distribution are fundamental steps in natural product chemistry. However, publicly available information specifically detailing the botanical sources and natural distribution of this compound is limited in the provided search results. While the compound's PubChem entry exists chem960.com, it does not list its natural origin.

Based on the available information, specific plant species confirmed to be natural reservoirs of this compound are not explicitly mentioned. Natural products are chemical molecules produced by living organisms, with a primary emphasis often placed on plant sources in this field of research mdpi.com. The discovery of such compounds necessitates the identification of the producing organism.

The geographic and ecological factors influencing the occurrence of a natural product are intrinsically linked to the distribution and habitat requirements of the plant species that produce it fiveable.mefrontiersin.orgubc.ca. Ecological biogeography examines how species and ecosystems are distributed across geographical areas, integrating principles from ecology, geography, and evolution fiveable.me. Factors such as climate, topography, and biotic interactions play crucial roles in shaping species distributions fiveable.mefrontiersin.org. For instance, Encelia farinosa, a plant species with a name related to "this compound" (though not confirmed as a source), is reported to occur predominantly in the Sonoran Desert ecoregion, with its range extending into other areas including the Mojave Desert and parts of California, Arizona, and Mexico blm.gov. This species generally occurs below 4,920 ft (1,500 m) and prefers rocky, shallow soils derived from various materials blm.gov. It is also an early colonizer of disturbed areas blm.gov. Understanding these factors for a source plant would provide insights into where this compound might be found in nature.

Extraction and Purification Strategies in Natural Product Research

The isolation of natural products from plant materials involves various extraction and purification techniques aimed at recovering the target compounds while minimizing the presence of unwanted substances mdpi.comhilarispublisher.com. The choice of method depends on the physicochemical properties of the target compound and the nature of the plant matrix hilarispublisher.com.

Solvent extraction is a widely used technique in natural product isolation, involving the use of appropriate solvents to dissolve and extract compounds from plant materials mdpi.comhilarispublisher.com. The selection of the solvent or solvent mixture, known as the menstruum, is based primarily on its ability to dissolve the desired active constituents uobasrah.edu.iq. Polar solvents like water and ethanol (B145695) are commonly used for polar compounds, while nonpolar solvents like hexane (B92381) are used for nonpolar compounds ijsra.net. Often, a mixture of water and organic solvents is used, with ethanol being a common choice due to its low toxicity frontiersin.org.

Maceration and percolation are traditional solvent-based extraction methods frequently employed in natural product research mdpi.come3s-conferences.orgarcjournals.orgencyclopedia.pub.

Maceration involves soaking the coarsely powdered plant material in a suitable solvent in a closed container for a specified period, typically at room temperature mdpi.comarcjournals.orgresearchgate.net. This allows the soluble components to dissolve into the solvent researchgate.net. The process is simple and requires minimal equipment ijsra.net. Maceration is often conducted for at least three days researchgate.net. Repeated maceration can improve efficiency, especially for valuable active constituents uobasrah.edu.iq.

Percolation is a more efficient method compared to simple maceration, involving the continuous downward displacement of the solvent through a bed of the crude drug material packed in a vessel called a percolator arcjournals.orgresearchgate.net. The solvent passes through the plant material, dissolving the soluble compounds, and the resulting liquid (percolate) is collected e3s-conferences.orgresearchgate.net. This dynamic leaching method with continuous replacement of saturated solvent by fresh solvent enhances extraction efficiency researchgate.net. Percolation is often used for preparing tinctures and fluid extracts arcjournals.org. The process is carried out at room temperature, and the percolation rate is controlled to allow for sufficient diffusion of the extracted substances into the extract e3s-conferences.org. Extracts obtained by percolation often require subsequent purification e3s-conferences.org.

These methods, while effective, can be time-consuming and may require significant amounts of solvent e3s-conferences.orgarcjournals.org.

Supercritical Fluid Extraction (SFE) is a modern extraction technique that utilizes a substance in its supercritical state as the extraction solvent mdpi.comfrontiersin.orgencyclopedia.pubscirp.org. A supercritical fluid possesses properties between those of a liquid and a gas, allowing for enhanced solubility and mass transfer mdpi.commdpi.com. Supercritical carbon dioxide (scCO₂) is the most commonly used supercritical fluid due to its non-toxicity, non-flammability, and availability scirp.org.

SFE offers several advantages, including shorter extraction times, reduced solvent consumption, and the ability to tune selectivity by adjusting temperature and pressure encyclopedia.pubscirp.orgmdpi.com. The solvating power of scCO₂ can be altered over a wide range by changing its density mdpi.com. While scCO₂ is effective for extracting non-polar compounds, co-solvents such as ethanol or methanol (B129727) are often added to increase the solubility of more polar components scirp.org. SFE has been successfully applied to extract various bioactive compounds from natural sources mdpi.com. Comprehensive two-step SFE methods using CO₂ with varying amounts of co-solvents like ethanol and water have been developed to extract compounds with different polarities in a single run rsc.org.

Summary of Extraction Methods:

MethodPrincipleAdvantagesDisadvantages
MacerationSoaking plant material in solventSimple, requires few utensils, energy-conservingTime-consuming, lower efficiency
PercolationContinuous flow of solvent through plant materialMore efficient than macerationTakes more time than Soxhlet extraction, needs more solvent
Supercritical Fluid ExtractionUsing a substance in its supercritical state as solventFaster, less solvent, tunable selectivity, environmentally friendlyRequires specialized equipment, can be costly

Following extraction, purification techniques such as chromatography are typically employed to isolate the target compound, this compound, from the complex crude extract hilarispublisher.commasterorganicchemistry.comfrontiersin.org.

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the separation and purification of natural products, including sesquiterpene lactones. researchgate.netzenodo.org While specific applications detailing the HPLC separation of this compound were not extensively found, HPLC is routinely employed for both analytical and semi-preparative separation of various compounds from plant extracts. researchgate.netzenodo.orgnih.gov The technique separates compounds based on their interaction with a stationary phase and a mobile phase, allowing for the isolation of target molecules from complex matrices. researchgate.netnih.gov

Countercurrent Chromatography Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography method that does not use a solid stationary phase. ufrj.brmdpi.com This technique is particularly useful for separating polar compounds but can also be applied to non-polar substances using appropriate non-aqueous solvent systems. ufrj.br CCC encompasses various techniques, including high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC). ufrj.br These methods are valuable for the separation and purification of natural products on analytical to preparative scales. ufrj.brmdpi.com While direct application of CCC specifically for this compound isolation was not detailed in the search results, the technique's general utility in separating natural products, including those from plant extracts, indicates its potential applicability. ufrj.brmdpi.comchromatographyonline.comnih.gov

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) is a technique used for purifying small quantities of sample and is particularly useful for obtaining a profile of components in natural extracts. rochester.edusorbtech.comnih.gov It involves using thicker layers of adsorbent material on plates compared to analytical TLC. rochester.edusorbtech.com The sample is applied as a thin line, and after development with a suitable solvent system, the separated bands are visualized (e.g., under UV light), scraped off the plate, and the compound of interest is eluted from the adsorbent. rochester.edusorbtech.com Prep-TLC has been successfully used for the isolation and purification of various natural products. nih.govrjpbcs.com

Other Advanced Chromatographic Approaches

Beyond the commonly used methods, advanced chromatographic techniques continue to be developed and applied in natural product isolation. While specific advanced methods for this compound were not detailed, research in chromatography includes techniques like reinforced frontal affinity chromatography nih.gov and hyphenated techniques coupling chromatography with spectroscopic methods like MS and NMR for online analysis and identification during separation. zenodo.orgnih.gov Centrifugal thin layer chromatography (CTLC), which uses centrifugal force to accelerate separation, is another preparative technique for isolating plant molecules. phytojournal.com

Crystallization and Recrystallization for Purity

Crystallization and recrystallization are fundamental techniques for purifying solid compounds. researchgate.netmt.comwisc.edulibretexts.org The process involves dissolving the impure solid in a suitable hot solvent until saturation is reached, followed by cooling to allow the formation of pure crystals while impurities remain in solution. researchgate.netmt.comlibretexts.org The crystals are then collected and dried. mt.comlibretexts.org

For this compound, crystallization from ethyl acetate-hexanes has been reported to yield colorless needles with a melting point of 199–200°C. ipn.mx An earlier report noted a melting point of 200–201°C from chloroform-hexane. ipn.mx The choice of solvent system is crucial for effective recrystallization, as the desired compound should have low solubility at low temperatures and high solubility at elevated temperatures in the chosen solvent or solvent mixture. mt.comlibretexts.org

Purity Assessment of Isolated Research Samples

Assessing the purity of isolated this compound samples is critical for accurate characterization and subsequent studies. Various analytical techniques can be employed for this purpose. While specific detailed protocols for this compound purity assessment were not extensively found, general methods for assessing the purity of isolated natural products include chromatographic and spectroscopic techniques.

Chromatographic methods like analytical HPLC can be used to determine the purity by analyzing the chromatogram for the presence of a single peak corresponding to this compound and the absence or minimal presence of other peaks representing impurities. researchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used to analyze the components of complex mixtures and can help identify and quantify impurities in a sample. essencejournal.com

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), are invaluable for confirming the identity and assessing the purity of isolated compounds. rsc.orgresearchgate.net A pure compound will yield a clean NMR spectrum consistent with its known structure, while impurities will show additional signals. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which can be used to confirm the compound's identity and detect impurities. essencejournal.comacs.org

Melting point determination is a simple yet effective method for assessing the purity of crystalline solids like this compound. ipn.mx A sharp melting point over a narrow range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities. dss.go.th

Purity Assessment of Isolated Research Samples

Spectroscopic Purity Verification

Spectroscopic methods provide detailed information about the structure and identity of a compound, which can be used to verify its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed.

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra of a pure compound will show a specific set of signals corresponding to each unique hydrogen and carbon atom in the molecule rsc.orgresearchgate.net. The absence of extraneous signals in the NMR spectrum indicates high purity. For this compound, the ¹H NMR spectrum has been completely assigned, and the ¹³C NMR spectrum has been measured and assigned rsc.org. Comparing experimental NMR spectra to known data or predicted spectra is a method for structure verification and can indirectly support purity researchgate.net.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A pure compound will typically show a dominant molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions essencejournal.com. The presence of peaks corresponding to other molecular weights can indicate impurities. GC-MS, which couples the separation power of GC with the identification capabilities of MS, is particularly useful for analyzing complex mixtures and verifying the purity of eluting components essencejournal.combirchbiotech.com. LC-MS is another coupled technique used for purity assessment, detecting coelution based on mass differences sepscience.com.

UV-Vis spectroscopy can be used to assess the purity of compounds that absorb UV or visible light. The UV spectrum of a pure compound is characteristic of its chromophores mtoz-biolabs.com. In HPLC, UV detectors are commonly used, and analyzing the UV spectra across a chromatographic peak can help assess peak purity. A photodiode array (PDA) detector is particularly useful as it measures UV absorbance across a range of wavelengths, allowing for the identification of spectral variations within a peak that may indicate coelution sepscience.comwaters.com. Comparing the UV spectra at different points across a peak (e.g., leading edge, apex, trailing edge) can reveal the presence of co-eluting impurities with different UV absorption characteristics waters.com. Software can calculate parameters like "purity angle" and "purity threshold" based on spectral comparisons; a purity angle below the threshold suggests spectral homogeneity sepscience.comwaters.comchromatographyonline.com.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that has been used in the structural characterization of this compound, specifically to confirm its relative stereochemistry and absolute configuration rsc.orgunam.mxnih.gov. While primarily a tool for stereochemical analysis, the agreement between experimental and calculated VCD spectra can also indirectly support the purity and structural integrity of the compound being analyzed nih.govcsic.es.

Interactive Table 2: Spectroscopic Methods for Purity Verification (General Examples)

Spectroscopic MethodInformation ProvidedApplication in Purity Verification
NMR Spectroscopy Detailed structural information (¹H, ¹³C chemical shifts, coupling constants) rsc.orgresearchgate.netAbsence of extraneous signals indicates purity; comparison to known/predicted spectra researchgate.net
Mass Spectrometry Molecular weight and fragmentation pattern essencejournal.combirchbiotech.comDominant molecular ion peak and characteristic fragments for the target compound; detection of other masses indicates impurities essencejournal.comsepscience.com
UV-Vis Spectroscopy Light absorption characteristics mtoz-biolabs.comCharacteristic spectrum for the pure compound; spectral homogeneity across a chromatographic peak (using PDA) sepscience.comwaters.com
Vibrational Circular Dichroism (VCD) Information about molecular stereochemistry rsc.orgnih.govAgreement between experimental and calculated spectra supports structural integrity and can indirectly suggest purity nih.govcsic.es

The combination of chromatographic and spectroscopic techniques provides a comprehensive approach to determine and verify the purity of isolated this compound, ensuring the reliability of subsequent studies.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Its application to Farinosin has been crucial in deciphering its complex eudesmanolide skeleton. acs.orgcolab.wsnist.govethz.ch

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their immediate electronic environments. The ¹H NMR spectrum reveals the different types of protons, their chemical shifts, integrations (indicating the relative number of protons), and splitting patterns (providing information about neighboring protons). libretexts.orgoxinst.comieeesem.comnih.gov The ¹³C NMR spectrum provides signals for each unique carbon atom, with chemical shifts indicative of their hybridization and functional group environment. nih.govaist.go.jp Analysis of these spectra for this compound allows for the identification of key structural features, such as methyl groups, methylene (B1212753) and methine carbons, and carbons involved in double bonds or attached to electronegative atoms.

Two-dimensional NMR techniques are indispensable for establishing connectivity and spatial relationships between atoms, providing a more complete picture of the molecular structure. Studies on this compound have utilized these techniques for detailed structural assignments. acs.orgcolab.wsnmrdb.org

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds, establishing direct or vicinal proton connectivities within the molecule. oxinst.commassbank.eusohag-univ.edu.egarxiv.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond correlations). This is crucial for assigning proton signals to their corresponding carbons. massbank.eucuni.cz

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or more bonds (typically two to four bonds). These long-range correlations are vital for connecting different parts of the molecule and identifying quaternary carbons. massbank.eu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. orcid.orgnih.govgithub.iofrontiersin.orgrsc.org These through-space correlations are essential for determining the relative stereochemistry and conformation of the molecule.

By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the carbon-carbon and carbon-heteroatom framework of this compound and deduce the relative orientation of its substituents.

Beyond the standard 1D and 2D experiments, advanced NMR pulse sequences and sophisticated data interpretation methodologies can provide even deeper structural insights. These can include techniques aimed at resolving overlapping signals, enhancing sensitivity, or focusing on specific types of couplings or interactions. aist.go.jpgithub.iomdpi.comnih.govbiorxiv.org Computational tools and algorithms are often employed to assist in the analysis of complex NMR data, including spectral simulation and automated assignment. cuni.cz

While solution-state NMR is typically applied to compounds dissolved in a solvent, solid-state NMR is valuable for studying the structure and dynamics of solid materials, including non-crystalline or poorly crystalline forms of natural products. libretexts.orgmdpi.comnih.gov Although specific applications of solid-state NMR to this compound were not detailed in the search results, this technique could potentially be used to study this compound in its solid form if necessary.

Quantitative NMR (qNMR) is an NMR-based method used for the absolute quantification of a specific analyte within a sample by comparing the intensity of its characteristic NMR signals to those of a reference standard of known purity and concentration. While primarily used for quantification, the accuracy of qNMR relies on well-resolved and assigned signals, which are obtained through the structural analysis described in the preceding sections. Although not a primary technique for structural elucidation itself, it is an important analytical application that leverages the structural information gained from other NMR methods.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. cleancontrolling.comnumberanalytics.com This is a critical first step in structural elucidation, as it provides the molecular formula of the compound. HRMS provides high mass accuracy and resolution, enabling the differentiation of compounds with very similar nominal masses. numberanalytics.com In the context of natural product research, HRMS is frequently coupled with liquid chromatography (LC-HRMS) to analyze complex samples and identify unknown substances through non-target screening. cleancontrolling.comnih.gov The data acquired from HRMS, including precise m/z values and isotopic distributions, are used in conjunction with databases to identify potential compound matches and aid in structural determination. numberanalytics.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent detection of the resulting fragment ions. numberanalytics.comethz.ch The pattern of these fragment ions provides detailed structural information about the molecule, revealing the connectivity of atoms and the presence of specific functional groups. cleancontrolling.comnumberanalytics.com By analyzing the fragmentation pathways, researchers can deduce how the molecule breaks apart, which is highly characteristic of its structure. MS/MS data is crucial for confirming the identity of a compound and for elucidating the structures of unknown molecules, often complementing HRMS data. numberanalytics.comethz.ch This technique is commonly used in conjunction with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. mdpi.commdpi.com

Ionization Techniques in Natural Product Research (e.g., ESI, MALDI, APCI)

Ionization techniques are necessary to convert neutral molecules into ions that can be analyzed by a mass spectrometer. The choice of ionization technique depends on the properties of the analyte, such as polarity and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique widely used for polar and hydrophilic compounds. mdpi.comzenodo.orgasu.edu It typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and can also form adducts with ions like sodium or ammonium. doi.org ESI is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of a wide range of natural products. mdpi.comzenodo.orgmdpi.com It is considered a soft ionization method with low fragmentation, which helps in keeping the analyte molecule intact. asu.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for larger molecules like peptides, proteins, and polymers, but also applicable to smaller organic molecules. researchgate.netnih.gov The analyte is mixed with a matrix material, which absorbs laser energy and facilitates the ionization of the analyte. researchgate.netnih.gov MALDI is often coupled with time-of-flight (TOF) mass analyzers (MALDI-TOF MS) and can provide information about the molecular weight of compounds. nih.govresearchgate.net While generally considered soft, fragmentation can occur, especially at higher laser energies. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is an atmospheric pressure ionization technique often coupled with HPLC. wikipedia.org It is suitable for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org Ionization in APCI occurs in the gas phase, often through ion-molecule reactions initiated by a corona discharge. wikipedia.orgnationalmaglab.orgbelilove.com APCI can produce protonated molecules ([M+H]⁺) and radical cations (M⁺•). nationalmaglab.org Unlike ESI, APCI does not require the solvent to be polar or carry a charge, making it suitable for a wider range of solvents and higher flow rates. wikipedia.orgnationalmaglab.org However, the analyte must be thermally stable and volatile due to the heating involved in the process. nationalmaglab.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. filab.frmeasurlabs.com For compounds that are not sufficiently volatile, derivatization is often required to convert them into more volatile derivatives prior to GC analysis. filab.frmdpi.comsigmaaldrich.com In GC-MS, the separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer, providing characteristic mass spectra that can be used for identification and quantification. measurlabs.com This technique finds applications in various fields, including environmental analysis, food safety, and forensic science. measurlabs.comfiocruz.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for separating and analyzing components in complex mixtures, particularly those that are non-volatile or thermally labile. cleancontrolling.comnih.govmeasurlabs.com LC separates compounds based on their interactions with a stationary phase and a mobile phase, while the coupled MS detects and identifies the separated components based on their mass-to-charge ratio. cleancontrolling.commeasurlabs.com LC-MS, especially when combined with high-resolution MS (LC-HRMS) and tandem MS (LC-MS/MS), is a powerful tool for the structural elucidation of natural products and the analysis of complex biological and environmental samples. cleancontrolling.comnih.govmdpi.commdpi.com It allows for the identification of a wide range of compounds without prior knowledge of the target substances. cleancontrolling.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) is the primary methodology used in X-ray crystallography. carleton.eduuni-ulm.de It involves obtaining a high-quality single crystal of the compound. When a beam of X-rays interacts with the ordered, periodic structure of the crystal lattice, it diffracts in specific directions according to Bragg's Law. carleton.edulibretexts.org By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. wikipedia.org This map allows crystallographers to determine the positions of the atoms and thus the molecular structure. wikipedia.orguni-ulm.de For this compound, single-crystal X-ray diffraction, combined with the evaluation of Hooft parameters, was used to confirm its absolute configuration. nih.gov This technique is considered non-destructive and is valuable for characterizing the atomic structure and differentiating similar materials. carleton.eduwikipedia.org

Analysis of Flack and Hooft Parameters for Stereochemistry

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule in the solid state. For chiral molecules crystallizing in Sohncke space groups, the technique can also provide information about the absolute configuration by exploiting the anomalous dispersion effect wikipedia.org. The Flack parameter (x) and the Hooft parameter (y) are two widely used metrics derived from X-ray diffraction data analysis that help to assess and confirm the absolute structure wikipedia.orgox.ac.uk.

The Flack parameter is calculated during the structural refinement process. A value near 0 with a small standard uncertainty suggests that the absolute structure model is likely correct, while a value near 1 indicates that the inverted structure is likely correct. A value around 0.5 may suggest a racemic mixture or twinning wikipedia.org. The standard uncertainty associated with the Flack parameter is crucial for its interpretation; a smaller standard uncertainty indicates a more reliable determination ox.ac.ukxraytools.commdpi.com. For enantiopure materials, a standard uncertainty below 0.04 is typically required for a reliable absolute structure assignment, although a value below 0.08 can be sufficient if enantiopurity is confirmed by other methods mdpi.com.

The Hooft parameter is an alternative approach that also utilizes Bijvoet pairs and is computed statistically from a finalized refinement ox.ac.ukplatonsoft.nl. It is considered to have potentially greater enantiomer distinguishing power due to a reduced standard uncertainty compared to the Flack parameter in some cases ox.ac.uk. The Hooft parameter analysis can also provide probabilities for the absolute structure being correct, incorrect, or the crystal being a racemic twin platonsoft.nl.

In the case of this compound, evaluation of the Hooft X-ray parameters was used in conjunction with vibrational circular dichroism to confirm the early assumed relative stereochemistry and absolute configuration nih.govresearchgate.net. Although a small value for the Hooft parameter could suggest the absolute configuration, independent confirmation using VCD spectral analysis was deemed necessary rsc.org.

Chiroptical Spectroscopy for Stereochemical Assignments

Chiroptical spectroscopy involves the study of the interaction of chiral molecules with polarized light and is a key tool for determining the absolute configuration of chiral compounds rsc.orgresearcher.life. This field includes techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichromism (VCD), and Optical Rotatory Dispersion (ORD) rsc.org.

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance as a function of wavelength in the ultraviolet-visible region rsc.org. ECD is particularly powerful for molecules containing chromophores rsc.org. The comparison of experimental ECD spectra with computationally predicted spectra for different possible stereoisomers is a common approach for absolute configuration assignment researchgate.net.

However, ECD spectroscopy has limitations. It requires the presence of chromophores that absorb in the visible spectral region. If the chromophore is not directly attached to the chiral center of interest, the resulting ECD signals can be weak and difficult to interpret. Additionally, ECD spectra are often inadequate for discriminating between diastereomers rsc.org.

Vibrational Circular Dichroism (VCD) Spectroscopy and Theoretical Calculations

Vibrational Circular Dichroism (VCD) spectroscopy is a form of vibrational optical activity (VOA) that measures the differential absorption of left and right circularly polarized infrared light as a function of wavenumber rsc.orgbruker.com. VCD arises from molecular vibrational transitions and provides independent and complementary structural information compared to ECD rsc.org. VCD can be a better approach than ECD for discriminating between diastereomers rsc.org.

The determination of absolute configuration using VCD typically involves comparing the experimental VCD spectrum with computationally predicted spectra for possible stereoisomers nih.govresearcher.life. These predictions are often performed using Density Functional Theory (DFT) calculations researcher.lifecsic.es. The computational process involves determining the stable conformers of the molecule and calculating their vibrational frequencies and VCD intensities rsc.orgcsic.es. The predicted spectra for each conformer are then typically weighted based on their relative energies (e.g., Gibbs energies) and summed to generate a theoretical spectrum for a given stereoisomer rsc.orgcsic.es. Comparing the simulated spectrum with the experimental VCD spectrum allows for the assignment of the absolute configuration researcher.lifecsic.es. Software is available to facilitate the comparison of experimental and calculated VCD spectra csic.es.

VCD spectroscopy played a significant role in the reevaluation of the relative stereochemistry and the confirmation of the absolute configuration of this compound nih.govresearchgate.net. Comparison of the experimental VCD spectrum of a derived diacetate of a related compound with that calculated by density functional theory provided the absolute configuration researcher.life.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the rotation of plane-polarized light by a chiral substance as a function of wavelength rsc.org. ORD and ECD are interdependent due to the Kramers-Kronig relationship between them and are collectively referred to as electronic optical activity (EOA) rsc.org. ORD studies can also be used in conjunction with computational predictions to help assign absolute configuration rsc.org. However, like ECD, ORD is related to electronic transitions and may have limitations in cases where suitable chromophores are absent or for distinguishing certain stereochemical differences rsc.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used in the structural characterization of organic compounds, including natural products like this compound.

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of the molecule. These vibrations are characteristic of specific functional groups and types of bonds present in the molecule mdpi.comnih.gov. The resulting spectrum serves as a "fingerprint" that can aid in identifying functional groups and confirming the presence of certain structural features mdpi.comnih.gov. The mid-IR region (4000 cm⁻¹ to 670 cm⁻¹) is particularly useful for identifying functional groups libretexts.org. The far-IR region (below 670 cm⁻¹) can provide information about lattice vibrations in crystals and metal-ligand complexes libretexts.orgpiketech.com. Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation piketech.com.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups that absorb UV or visible light rsc.org. The pattern of absorption bands in a UV-Vis spectrum can provide information about the electronic transitions within the molecule and can be useful for identifying conjugated systems and aromatic rings researchgate.net.

In the context of this compound research, IR spectroscopy has been used in its structural elucidation colab.ws. UV-Vis spectroscopy can also be used to characterize the electronic properties of this compound if it possesses suitable chromophores.

Functional Group Identification via IR Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. By analyzing the characteristic absorption frequencies in the IR spectrum, researchers can deduce the presence of groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and various C-H bonds, among others mdpi.comnih.gov. This information is crucial for building and confirming the proposed structure of the molecule. For example, the presence of a carbonyl group in the lactone ring, characteristic of eudesmanolides, would be indicated by a strong absorption band in the carbonyl stretching region of the IR spectrum.

While specific IR or UV-Vis spectral data for this compound were not detailed in the search results beyond their general application, these techniques are standard in natural product structure elucidation pipelines.

Chromophore Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This method is particularly useful for identifying the presence of chromophores within a molecule, which are structural features that absorb light at specific wavelengths. technologynetworks.comhumanjournals.com

Computational Chemistry in Structural Elucidation

Computational chemistry plays a crucial role in modern structural elucidation, complementing experimental data by providing theoretical insights into molecular properties and behavior. researchgate.net These methods can assist in confirming proposed structures, determining relative and absolute configurations, and understanding conformational preferences. researchgate.net

Quantum Mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts and coupling constants. researchgate.netmdpi.comnih.govrug.nl Comparing calculated NMR data with experimental NMR spectra is a powerful method for validating a proposed structure and assigning signals. ipn.mxresearchgate.net

For this compound, QM calculations have been employed to aid in the complete assignment of its 1H and 13C NMR spectra. ipn.mx By iteratively minimizing the differences between simulated and experimental spectra, researchers can refine structural assignments and gain confidence in the elucidated structure. ipn.mx The accuracy of these calculations is dependent on the chosen functional and basis set, as well as the consideration of factors like solvent effects. nih.govrug.nl

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and identifying its lowest-energy conformers. ijpsr.comleidenuniv.nlnih.gov Natural products often exist as a mixture of conformers, and their biological activity and spectroscopic properties can be influenced by their preferred three-dimensional shape.

Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformations. ijpsr.comconicet.gov.ar This can be done using various computational methods, from molecular mechanics to more sophisticated QM calculations. leidenuniv.nlnih.gov For this compound, molecular modeling has been used in conjunction with NMR data to determine its detailed 1H NMR assignment, starting from a minimum energy conformer. ipn.mx Identifying the most stable conformer is crucial for accurate prediction of spectroscopic parameters and for understanding the molecule's behavior. ipn.mxijpsr.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. rug.nlnih.gov In structural elucidation, DFT is applied for geometry optimization, calculating spectroscopic parameters, and refining proposed structures based on experimental data. researchgate.netnih.govmdpi.com

DFT calculations were utilized in the structural studies of this compound for geometry optimization of different conformers. ipn.mx By calculating the relative energies of these conformers, the most stable one could be identified. ipn.mx Furthermore, DFT can be used to calculate properties like dipole transition moments and rotational strengths, which are relevant for determining absolute configuration through techniques like electronic circular dichroism (ECD) spectroscopy. ipn.mx DFT calculations can also be used to refine structural models based on experimental data such as X-ray diffraction or solid-state NMR. mdpi.comrsc.orgosti.gov

The combination of experimental NMR data and computational methods like DFT calculations of chemical shifts has become a powerful approach for the accurate and efficient structural elucidation of natural products. researchgate.netcam.ac.uk

Biosynthetic Pathways and Precursor Studies

Hypothesized Biosynthetic Route of Farinosin (e.g., Sesquiterpenoid Pathway)

Terpenoids, including sesquiterpenoids like this compound, are a large and diverse class of natural products derived from isoprene (B109036) units bergianska.segenome.jpresearchgate.net. Sesquiterpenoids are C15 terpenoids formed from three isoprene units genome.jp. The biosynthesis of sesquiterpenoids typically proceeds through the mevalonic acid (MVA) pathway in the cytoplasm, which leads to the formation of farnesyl diphosphate (B83284) (FPP) nih.gov. FPP is a key intermediate in the biosynthesis of sesquiterpenes, triterpenes, and sterols nih.gov. The sesquiterpenoid biosynthesis pathway begins with the removal of the diphosphate group from FPP catalyzed by sesquiterpene synthase enzymes, generating an allylic cation genome.jp. This highly reactive cation then undergoes intramolecular cyclization and other modifications to produce the diverse skeletal structures observed in sesquiterpenoids genome.jp.

Given that this compound is a sesquiterpene lactone, its hypothesized biosynthetic route involves the sesquiterpenoid pathway, originating from FPP. The specific cyclization and subsequent oxidation and lactone formation steps leading to the unique structure of this compound would be catalyzed by specific enzymes within the producing organism.

Enzymatic Studies of Biosynthetic Steps

Enzymatic studies are crucial for understanding the precise steps and catalysts involved in the biosynthesis of natural products like this compound. These studies often involve the isolation, characterization, and recombinant expression of the enzymes believed to be part of the biosynthetic pathway.

Enzyme Isolation and Characterization

The isolation of enzymes involved in specific biosynthetic steps typically involves working with extracts from the organism that produces the compound. Various chromatographic techniques, such as affinity chromatography, can be employed to purify target enzymes from crude homogenates nih.govnih.gov. Characterization of isolated enzymes includes determining their molecular weight, substrate specificity, kinetic parameters (like Km and Vmax), cofactor requirements, and optimal conditions (pH, temperature) nih.govijbiotech.comoup.com. For example, studies on enzymes in other biosynthetic pathways, such as aflatoxin biosynthesis, have utilized affinity chromatography for enzyme purification and subsequent characterization nih.gov. Similarly, research on carotenoid biosynthesis has involved purifying enzymes and determining their kinetic properties and metal ion requirements nih.gov.

Recombinant Enzyme Expression and Activity Assays

To further study the function of putative biosynthetic enzymes, their genes can be cloned and expressed recombinantly in suitable host systems, such as Escherichia coli or mammalian cells ijbiotech.comnih.govmdpi.comfrontiersin.orgnih.gov. Recombinant expression allows for the production of larger quantities of the enzyme for detailed biochemical analysis nih.govmdpi.com. After expression and purification, the activity of the recombinant enzyme is assessed using in vitro assays with proposed substrates ijbiotech.com. These assays measure the enzyme's ability to convert a substrate into a product, confirming its catalytic function in the pathway ijbiotech.comoup.com.

Studies on other biosynthetic enzymes, such as pyridoxal (B1214274) 5ʹ-phosphate synthase, demonstrate the process of cloning, recombinant expression in E. coli, purification, and subsequent activity assays to determine kinetic parameters and optimal conditions ijbiotech.com. Similar approaches would be necessary to confirm the role of specific enzymes in the this compound biosynthetic pathway.

Isotopic Labeling and Tracer Experiments in Pathway Elucidation

Isotopic labeling and tracer experiments are powerful tools used to elucidate biosynthetic pathways by tracking the fate of labeled precursors within the organism.

Stable Isotope Incorporation Studies

Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are non-radioactive isotopes that can be incorporated into molecules during biosynthesis silantes.combiorxiv.orgisotope.com. By feeding organisms with substrates enriched in stable isotopes and then analyzing the resulting natural product, researchers can determine which atoms from the precursor are incorporated into the final compound and thus infer the biosynthetic route biorxiv.orgresearchgate.net. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to detect and quantify the incorporated isotopes silantes.combiorxiv.orgisotope.com. Stable isotope labeling allows for detailed investigations of metabolic networks and the tracking of isotopologues over time biorxiv.orgresearchgate.net.

While specific stable isotope labeling studies for this compound were not found, this methodology is widely applied to study the biosynthesis of various natural products, including other terpenes and alkaloids biorxiv.orgnih.gov. For instance, stable isotope labeling with deuterium (B1214612) oxide has been used to study protein synthesis in cartilage nih.gov.

Radiolabeling Experiments

Radiolabeling experiments utilize radioactive isotopes, such as ¹⁴C, to trace the movement of atoms from a precursor through a metabolic pathway nih.gov. Organisms are fed with precursors labeled with a radioactive isotope, and the incorporation of radioactivity into intermediates and the final product is monitored nih.gov. This approach is highly sensitive and can provide valuable information about the flow of carbon or other elements through a biosynthetic route. Degradation of the labeled product and analysis of the radioactivity in specific fragments can pinpoint the location of the incorporated label.

Studies on the biosynthesis of other terpene metabolites in marine sponges have successfully used ¹⁴C-labeled precursors, such as ¹⁴C-labeled cyanide and thiocyanate, to demonstrate their incorporation into the target compounds and related intermediates nih.gov. A time course experiment with a ¹⁴C-labeled precursor can reveal the dynamics of the pathway, showing how the specific activity of intermediates changes over time, consistent with their position in the pathway nih.gov. This technique could be applied to study the incorporation of labeled mevalonate (B85504) or FPP into this compound to confirm its sesquiterpenoid origin and investigate intermediate steps.

Unfortunately, a comprehensive search for scientific literature specifically detailing the genetic and molecular basis of this compound biosynthesis, including gene identification, cloning, transcriptomic and proteomic analyses, and metabolic engineering approaches (corresponding to sections 4.4 to 4.4.3 of the requested outline), did not yield specific information directly related to this compound.

While the search results provided general insights into the genetic regulation of secondary metabolite biosynthesis, methods for gene identification and cloning, the application of transcriptomics and proteomics in biological studies, and strategies for metabolic engineering to enhance the production of various compounds, none of this information was specifically linked to this compound's biosynthetic pathway or the genes and enzymes involved in its production.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the genetic and molecular basis of this compound biosynthesis as strictly required by the provided outline and instructions, due to the lack of specific research findings on this topic in the available search results.

The PubChem Compound ID (CID) for this compound is available. chem960.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Farinosin

The complete laboratory synthesis of a complex natural product like this compound is a significant undertaking that showcases the power and elegance of modern organic chemistry. It allows for the unambiguous confirmation of its structure and provides a renewable source for biological studies. While a dedicated total synthesis of this compound has not been extensively reported, the synthesis of its stereoisomer, farinosone C, provides a blueprint for its construction, as the synthesis generated all four possible stereoisomers, including this compound.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. This process helps in identifying key bond disconnections and strategic transformations. For a molecule with the complexity of this compound, a key disconnection would likely be the ester linkage of the lactone ring, a common feature in eudesmanolides. Further disconnections would simplify the bicyclic core and the stereochemically rich side chain, guiding the chemist toward a logical synthetic pathway. The core strategy often revolves around establishing the decalin ring system with the correct relative stereochemistry, followed by the installation of the lactone and other functional groups.

Development of Convergent and Stereoselective Synthetic Routes

A convergent synthesis is a strategy that involves the independent synthesis of different fragments of a complex molecule, which are then joined together at a late stage. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. For this compound, a convergent approach could involve the synthesis of a functionalized decalin core and a separate fragment containing the butenolide portion, which are then coupled.

Stereoselectivity is of paramount importance in the synthesis of natural products, as their biological activity is often dependent on their specific three-dimensional arrangement. The synthesis of farinosone C, and by extension this compound, employed stereoselective reactions to control the formation of the multiple chiral centers within the molecule.

Key Reaction Methodologies and Stereochemical Control

The construction of the eudesmanolide skeleton of this compound relies on a toolbox of powerful chemical reactions. Methodologies that could be employed in such a synthesis include:

Diels-Alder Reaction: To construct the core bicyclic system.

Aldol or Michael Additions: For the formation of carbon-carbon bonds and the introduction of functional groups.

Lactonization: To form the characteristic five-membered lactone ring.

Stereoselective Reductions: To set the stereochemistry of hydroxyl groups.

Stereochemical control is a central challenge in the synthesis of this compound. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. The synthesis of farinosone C successfully controlled the stereochemistry, allowing for the isolation of the individual stereoisomers.

Semisynthesis of this compound Analogs and Derivatives

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable tool for creating derivatives of complex molecules like this compound. This approach can be more practical than total synthesis when the natural product is readily available.

Purpose-Driven Derivatization for Enhanced Research Utility

The creation of this compound analogs is driven by the desire to understand its structure-activity relationship (SAR) and to develop new molecules with potentially enhanced or novel biological activities. By systematically modifying different parts of the this compound molecule, researchers can probe which functional groups are essential for its biological effects.

Synthesis of Labeled this compound for Mechanistic Studies

To investigate the molecular targets and metabolic fate of this compound, the synthesis of isotopically labeled analogues is indispensable. Such labeled compounds serve as powerful probes in mechanistic studies, allowing for their detection and quantification in biological systems.

The introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be strategically achieved during a multi-step synthesis. For a complex molecule like this compound, a convergent synthetic approach would be advantageous. This would involve the synthesis of key fragments, one or more of which would incorporate the isotopic label, followed by their assembly to construct the final eudesmanolide skeleton.

Hypothetical Labeling Strategies for this compound:

Deuterium Labeling: Deuterium atoms can be introduced at various positions. For instance, reduction of a carbonyl precursor to the C3-hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would install a deuterium atom at C3. Alternatively, deuterated building blocks could be used in the early stages of the synthesis to label the carbon skeleton.

Carbon-13 Labeling: The incorporation of ¹³C can be achieved using ¹³C-labeled starting materials. For example, a key step in the synthesis of the bicyclic core could utilize a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, to introduce a labeled methyl group at C8a.

Radioactive Labeling: For studies requiring high sensitivity, such as in vivo imaging, radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. This would typically involve late-stage functionalization or the use of radiolabeled precursors in the synthetic route.

The choice of isotope and its position within the this compound scaffold would be dictated by the specific mechanistic question being addressed and the analytical techniques to be employed (e.g., mass spectrometry, nuclear magnetic resonance spectroscopy).

Methodologies for Chemical Derivatization

Chemical derivatization of this compound can be employed to explore its structure-activity relationship (SAR), enhance its potency, and improve its pharmacokinetic properties. The this compound molecule presents several reactive functional groups that are amenable to chemical modification.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For this compound, key functional groups for such modifications include the tertiary hydroxyl group, the α,β-unsaturated lactone, the enone system, and the exocyclic double bond.

Table 1: Potential Functional Group Interconversions for this compound

Target Functional GroupReaction TypePotential ReagentsExpected Product
C3-HydroxylEsterificationAcyl chlorides, AnhydridesC3-Esters
C3-HydroxylEtherificationAlkyl halides (under basic conditions)C3-Ethers
C3-HydroxylOxidationMild oxidizing agents (e.g., DMP)C3-Ketone
α,β-Unsaturated LactoneMichael AdditionThiols, AminesC11-Substituted adducts
Enone (C4-C5 double bond)ReductionCatalytic hydrogenation (e.g., H₂, Pd/C)Dihydrothis compound
Exocyclic Double Bond (C5-methylene)EpoxidationPeroxy acids (e.g., m-CPBA)Spiran-epoxide

These transformations would allow for the systematic evaluation of the importance of each functional group for the biological activity of this compound. For instance, esterification of the C3-hydroxyl group could modulate the compound's lipophilicity and cell permeability.

Beyond simple functional group interconversions, modification of the core carbon skeleton, or scaffold, of this compound can lead to the discovery of novel analogues with significantly different biological profiles. Such modifications can involve ring-opening, ring-closing, or rearrangement reactions.

Strategies for Scaffold Modification:

Lactone Ring Opening: The γ-lactone ring can be opened under basic conditions to yield a hydroxy carboxylic acid. This open-chain analogue could then be further modified, for example, by forming amides with various amines, leading to a diverse library of compounds.

Cycloaddition Reactions: The enone and exocyclic double bond functionalities can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be used to construct a new ring system fused to the eudesmane (B1671778) core.

Rearrangement Reactions: Acid-catalyzed rearrangements of the sesquiterpenoid skeleton are well-documented and can lead to complex and diverse structures. Treatment of this compound with a Lewis or Brønsted acid could potentially induce skeletal rearrangements, affording novel guaianolide or other sesquiterpenoid scaffolds.

Table 2: Hypothetical Scaffold Modification Strategies for this compound

Reaction TypeTarget MoietyPotential Reagents/ConditionsExpected Outcome
Ring-Openingγ-LactoneNaOH, H₂O then H₃O⁺Hydroxy carboxylic acid
Amidationγ-Lactone (after opening)Amine, Coupling agent (e.g., EDCI)Hydroxy amides
Diels-Alder CycloadditionEnone SystemSubstituted dienes, Heat or Lewis acidFused polycyclic systems
Skeletal RearrangementEudesmane CoreLewis acids (e.g., BF₃·OEt₂)Rearranged sesquiterpenoid scaffolds

These advanced synthetic strategies provide access to a wide range of this compound derivatives, enabling a comprehensive exploration of its chemical space and the potential for developing new therapeutic agents.

Mechanistic Biological Activity Studies in Vitro and Preclinical Models

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental tools for profiling the biological activity of compounds like Farinosin. These methods allow for controlled experiments to assess a compound's effects on various cellular processes and molecular targets. nih.gov Common approaches include cell-based assays, enzyme inhibition/activation studies, and receptor binding assays. promega.com

Cell-Based Assays (Specific Cell Lines, excluding human clinical trials)

Cell-based assays are widely used to investigate the effects of compounds on living cells. These assays can provide insights into a compound's impact on cellular growth, viability, proliferation, and programmed cell death pathways. nih.gov Studies on this compound have utilized specific cell lines to explore these effects, excluding any investigations involving human clinical trial data. oncnursingnews.com

Cellular growth modulation studies examine how a compound influences the rate at which cells increase in size and number. These studies can reveal whether a compound promotes or inhibits cell growth in different cell types. For example, some compounds have been shown to inhibit the growth of specific cancer cell lines. nih.govmdpi.com

Cell viability assays measure the number of healthy, living cells in a sample, while proliferation assays assess the rate of cell division. nih.gov These assays are crucial for determining if a compound is cytotoxic or if it affects the rate at which cells multiply. Common methods include those based on metabolic activity, such as MTT, MTS, XTT, and WST-1 assays, as well as assays measuring ATP levels or DNA synthesis. promega.comnih.govsigmaaldrich.com For instance, some studies have shown that certain sesquiterpenes, a class of compounds that includes this compound, can reduce cell viability at specific concentrations. researchgate.net

Investigations into apoptosis and necrosis pathways explore whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). azolifesciences.commdpi.com Apoptosis is a highly regulated process involving characteristic morphological changes and the activation of caspases, while necrosis is typically a response to injury and involves cell swelling and membrane disruption. azolifesciences.commdpi.com Understanding how a compound influences these pathways is important for assessing its potential therapeutic or toxic effects. Some compounds have been shown to induce apoptosis in cancer cells. researchgate.netmdpi.com

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are used to determine if a compound can modulate the activity of specific enzymes. sid.irbgc.ac.in Inhibitors decrease enzyme activity, while activators increase it. sid.irbgc.ac.in These studies can help identify molecular targets of a compound and understand the biochemical pathways it might affect. Enzyme inhibition can be reversible or irreversible, with different types of reversible inhibition including competitive, uncompetitive, and mixed inhibition. microbenotes.comlibretexts.orgenzyme-modifier.ch

Receptor Binding and Activation Studies

Receptor binding and activation studies investigate whether a compound can bind to specific cellular receptors and, if so, whether it activates or blocks the receptor's activity. longdom.org Receptors are proteins that bind to signaling molecules and trigger cellular responses. longdom.org Compounds that activate receptors are called agonists, while those that block them are antagonists. longdom.org Some studies have identified nuclear receptors that are activated by farnesol (B120207) and related metabolites, suggesting a potential for interaction with this class of compounds. nih.govnih.govmdpi.com

Data Tables

While specific quantitative data for this compound across all these assay types were not extensively detailed in the search results, the types of data generated in such studies are typically presented in tables showing:

Assay TypeMeasured ParameterExample Data Representation
Cell Viability/ProliferationPercentage of viable cells, Cell count, Metabolic activity (e.g., Absorbance, Fluorescence, Luminescence)IC50 values, Dose-response curves
Apoptosis/NecrosisPercentage of apoptotic/necrotic cells, Caspase activity, Detection of specific markers (e.g., Annexin V, PI)Flow cytometry data, Western blot results
Enzyme Inhibition/ActivationEnzyme activity rateIC50, EC50, Km, Vmax values, Inhibition constants (Ki)
Receptor Binding/ActivationBinding affinity, Receptor activation levelKd values, Fold activation, Dose-response curves

Detailed Research Findings

Based on the available information, research findings related to this compound's biological activity in vitro are limited in the provided search results. However, the search results provide context on the types of studies conducted for similar compounds, such as other sesquiterpenes or related natural products. For example, farnesol, an acyclic sesquiterpene, has been studied for its effects on cancer cell lines, showing suppression of proliferation and induction of apoptosis in some cases, while promoting growth in a normal cell line. researchgate.net Another sesquiterpene, farnesene, was found to reduce cell viability at concentrations higher than 100 µg/mL in cultured blood cells and showed antioxidant properties. researchgate.net Studies on other natural products and synthetic compounds utilize viability assays like Cell-Titer-Glo to assess efficacy against cancer cell lines. mdpi.com The activation of nuclear receptors by farnesol metabolites highlights a potential mechanism of action that could be relevant to this compound. nih.govnih.gov

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a drug discovery process that enables the rapid testing of large numbers of chemical or biological compounds against a specific biological target or for a particular biological activity bmglabtech.comwikipedia.org. This is achieved using robotics, data processing software, liquid handling devices, and sensitive detectors bmglabtech.comwikipedia.org. HTS allows researchers to quickly identify active compounds, often referred to as "hits" or "leads," from large compound libraries in a cost-effective manner bmglabtech.commedinadiscovery.com. The process typically involves preparing samples and compound libraries, establishing automated assay methods, configuring robotic workstations, and acquiring and handling data bmglabtech.com. HTS is primarily used to identify compounds that modulate a particular biomolecular pathway or affect a specific biological target wikipedia.org. While HTS is a common initial step in characterizing the biological activity of compounds, specific applications of HTS methodologies to screen this compound for particular activities were not detailed in the literature reviewed.

Molecular Target Identification and Validation

Molecular target identification and validation are critical steps in understanding the mechanism of action of a bioactive compound. This process aims to pinpoint the specific molecules within cells or tissues with which the compound interacts to produce its observed biological effects openaccessjournals.com. Identifying the molecular target allows for a deeper understanding of the compound's mechanism and can guide further research and development openaccessjournals.comnih.gov. Validation involves providing robust evidence that modulating the identified target is indeed responsible for the compound's therapeutic impact icr.ac.uk. Various experimental and computational approaches are employed for this purpose.

Proteomic Approaches for Target Discovery (e.g., Activity-Based Protein Profiling)

Proteomic approaches involve the large-scale study of proteins, including their structure, function, and interactions. These methods can be powerful tools for identifying the protein targets of small molecules nih.govnih.gov. Activity-Based Protein Profiling (ABPP) is a proteomic technique that uses chemical probes to covalently label active enzymes within complex biological samples nih.govacs.org. By comparing the labeling patterns in the presence and absence of a compound, researchers can identify proteins whose activity or accessibility is modulated by the compound, suggesting they may be direct targets nih.gov. Chemical proteomics, which involves the use of small molecules conjugated with tags or immobilized on a resin, is another affinity-based pull-down method for selectively isolating target proteins nih.govnih.gov. These isolated proteins can then be identified using techniques like mass spectrometry nih.gov. While proteomic approaches, including ABPP and chemical proteomics, are valuable for target discovery, specific studies utilizing these methods to identify this compound's protein targets were not found in the consulted literature.

Gene Expression Profiling and RNA Sequencing Analysis

Gene expression profiling measures the activity of thousands of genes simultaneously to create a global picture of cellular function wikipedia.orgcancer-pku.cn. This can reveal how cells react to a particular treatment or condition wikipedia.org. RNA sequencing (RNA-Seq) is a sequencing technology that provides a comprehensive analysis of gene expression by measuring mRNA levels thermofisher.comnih.gov. It allows for the identification of differentially expressed genes and can uncover novel transcripts and splice variants thermofisher.comnih.gov. By analyzing changes in gene expression patterns after treatment with a compound, researchers can gain insights into the cellular pathways and processes affected by the compound wikipedia.org. This can indirectly suggest potential molecular targets or downstream effects. While gene expression profiling and RNA-Seq are widely used to study the cellular impact of compounds, specific data on how this compound treatment affects gene expression were not available in the reviewed literature.

Signaling Pathway Modulation Investigations (e.g., Western Blot, Immunofluorescence)

Molecular Docking and Computational Target Prediction

Molecular docking is a computational method used to predict the preferred binding mode and orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor or target) researchgate.netbmrat.org. This technique helps to estimate the binding affinity and activity of the small molecule and plays an important role in the rational design of drugs and the prediction of molecular targets plos.orgnih.gov. Computational target prediction methods utilize various algorithms and databases to suggest potential protein targets for a given compound based on its chemical structure and similarity to compounds with known targets nih.gov. Molecular docking can then be used to evaluate the predicted interactions and assess the likelihood of binding nih.gov. While molecular docking and computational methods are valuable for predicting potential targets, specific studies detailing the use of these techniques to predict or analyze this compound's molecular targets were not found in the reviewed literature.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography and pull-down assays are affinity-based techniques used to isolate and identify proteins that bind to a specific molecule, such as a small compound thermofisher.comcreative-proteomics.com. In affinity chromatography, the compound of interest can be immobilized on a solid support, and cellular lysates are passed through the column thermofisher.com. Proteins that bind to the immobilized compound are retained and can then be eluted and identified thermofisher.com. Pull-down assays are similar in principle and are often used for studying protein-protein interactions or identifying proteins that interact with a bait molecule thermofisher.comsigmaaldrich.com. A tagged version of the compound or a protein known to interact with it can be used as bait to "pull down" interacting partners from a cell lysate creative-proteomics.comthermofisher.com. These techniques are valuable for experimentally identifying the direct binding partners of a compound. While affinity chromatography and pull-down assays are established methods for target identification, specific applications of these techniques to determine this compound's binding partners were not detailed in the consulted literature.

Mechanism of Action Elucidation at the Cellular and Molecular Level

Specific, detailed studies directly investigating the mechanism of action of this compound at the cellular and molecular level, including its effects on intracellular pathways, molecular interactions, and subcellular localization, were not extensively identified in the searched literature.

Intracellular Pathway Perturbation Analysis

Despite the general understanding that natural compounds can perturb various intracellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation chem960.commitoproteome.org, specific data detailing how this compound interacts with or modulates particular intracellular pathways were not found. Research on other natural compounds, such as Fraxinellone, has utilized methods to assess pathway activation (e.g., JNK/P53 pathway) in preclinical models, but similar studies specifically for this compound were not identified.

Molecular Interaction Studies (e.g., protein-ligand interactions, DNA/RNA binding)

Subcellular Localization Studies

Information regarding the precise subcellular localization of this compound within cells was not found in the searched literature. While the subcellular localization of other compounds and proteins has been investigated to understand their function and mechanisms, specific experimental data on where this compound accumulates or acts within a cell were not identified. General classifications for related compounds like Encelin (B94070) mention potential locations such as cytoplasm and cell membrane, but lack specific mechanistic context for this compound.

Preclinical Model Applications for Mechanistic Insights (e.g., zebrafish models)

Preclinical models, including zebrafish, are valuable tools for studying the biological activity and potential mechanisms of compounds in a living system scitoys.com. However, detailed mechanistic studies specifically utilizing whole-organism preclinical models to elucidate the cellular and molecular mechanisms of this compound's activity were not prominently featured in the search results.

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are crucial indicators used in in vitro and preclinical studies to assess the biological effects of a compound and understand its mechanism of action. These biomarkers can reflect target engagement, pathway modulation, or downstream physiological responses to treatment. Identifying relevant PD biomarkers is essential for evaluating the efficacy of a compound, guiding dose selection, and predicting potential clinical outcomes. Preclinical studies, often utilizing animal models and in vitro systems like cell lines and organoids, play a vital role in the discovery and validation of these biomarkers before clinical translation.

Despite the general importance of pharmacodynamic biomarkers in drug development, a comprehensive review of the currently available scientific literature and databases consulted did not yield specific information regarding the identification or utilization of pharmacodynamic biomarkers for the chemical compound this compound in in vitro or preclinical models. Therefore, detailed research findings and data tables pertaining to this compound's pharmacodynamic biomarker identification in these experimental settings cannot be provided based on the consulted sources.

Further research is necessary to explore and identify potential pharmacodynamic biomarkers that could be used to monitor the biological activity of this compound and elucidate its effects in relevant in vitro and preclinical systems.

Structure Activity Relationship Sar Studies

Correlations between Structural Features and Biological Effects

Correlations between the structural features of sesquiterpenoids, including eudesmanolides like Farinosin, and their biological effects have been investigated. researchgate.netresearchgate.net These studies aim to link specific parts of the molecule to observed activities, such as hepatoprotection or toxicity. researchgate.netbioone.org

Identification of Key Pharmacophores

While specific pharmacophore models developed solely for this compound were not identified in the search results, pharmacophore modeling is a technique used in drug discovery to identify the essential features of a molecule that are required for its biological activity. rsc.orgnih.gov These features can include hydrogen bond acceptors, donors, lipophilic centers, and aromatic rings, arranged in a specific 3D spatial arrangement. Studies on related compound classes or targets might provide insights into potential pharmacophoric elements relevant to eudesmanolides, but direct information for this compound is limited in the search results.

Influence of Substituents on Activity Profile

The influence of substituents on the activity profile of compounds is a key aspect of SAR. For sesquiterpenoids, including the eudesmanolide class to which this compound belongs, structural and chemical features such as shape, branching, symmetry, and the presence of electronegative fragments have been shown to modulate biological activities, such as hepatoprotection. researchgate.net While detailed studies on the effect of specific substituents on this compound's activity were not extensively found, research on natural variation in the amounts of this compound and related compounds like encelin (B94070) in Encelia farinosa has been correlated with toxicity to insects, suggesting that the presence and potentially the concentration of these compounds, influenced by their structures, play a role in biological effects. bioone.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR by building mathematical relationships between the chemical structure (represented by molecular descriptors) and biological activity. wikipedia.orgiss.it

2D-QSAR Methodologies and Statistical Validation

2D-QSAR methodologies utilize molecular descriptors calculated from the 2D structure of compounds to build predictive models of biological activity. These descriptors can include properties like molecular weight, topological indices, and atomic charges. Statistical validation is crucial to ensure the robustness and predictive power of 2D-QSAR models. While general 2D-QSAR methodologies are well-established unam.mxnih.gov, specific applications and statistical validation details for this compound were not found in the provided search results.

3D-QSAR Applications (e.g., CoMFA, CoMSIA) for Spatial Requirements

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of molecules and their interactions with a putative biological target to develop predictive models. These methods provide insights into the spatial and electronic requirements for activity. 3D-QSAR models have been developed for the hepatoprotection activity of sesquiterpenoids, a class that includes this compound. researchgate.net These models related hepatoprotection activity to molecular properties and showed good statistical fits and predictive power. researchgate.net This suggests that the 3D arrangement of structural features in this compound and related sesquiterpenoids is important for their biological effects.

Molecular Dynamics Simulations in SAR Analysis

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.comnih.govfrontiersin.org In the context of SAR, MD simulations can provide insights into the dynamic behavior of a compound, its conformational changes, and its interactions with biological targets. mdpi.comnih.govfrontiersin.org This can help to understand how flexibility and dynamic fluctuations influence binding affinity and activity. While MD simulations are a valuable tool in SAR analysis mdpi.comnih.govfrontiersin.org, specific studies involving molecular dynamics simulations performed on this compound were not identified in the search results.

Design and Synthesis of SAR Probes for Specific Target Validation

Information specifically detailing the design and synthesis of chemical probes derived from this compound for the explicit purpose of validating its interaction with specific biological targets was not found in the conducted literature search. While the concept of SAR involves understanding how structural modifications influence activity and probe synthesis is a technique used in chemical biology to investigate molecular interactions, there is no specific data available in the search results pertaining to this compound in this context. Research on other compound classes illustrates the use of synthesized probes to explore target engagement and validate biological mechanisms rsc.orgnih.govnih.gov. However, such specific studies for this compound were not identified.

Conformational Analysis in SAR Elucidation

Detailed research focusing on the conformational analysis of this compound and how specific conformations relate to its observed biological activity (SAR) was not found in the available search results. Conformational analysis is a critical aspect of understanding how a molecule interacts with its binding site, as the biologically active conformation may not be the lowest energy conformation in isolation nih.govnih.gov. Studies on other compounds demonstrate the utility of techniques like NMR spectroscopy and computational methods, such as Density Functional Theory (DFT) calculations, in determining preferred conformations and understanding their role in SAR chemrxiv.orgmdpi.commdpi.com. However, specific data resulting from such detailed conformational studies applied to this compound for SAR elucidation were not identified in the consulted literature.

Advanced Analytical Methodologies in Farinosin Research

Quantification of Farinosin in Biological and Environmental Matrices

Accurate quantification of this compound in complex biological and environmental matrices is essential for various research purposes. Biological matrices can include blood, urine, saliva, tissues, and cells, while environmental matrices encompass water, soil, and air samples lnhb.frresearchgate.netnih.govcapes.gov.br. The complexity of these matrices often requires sophisticated sample preparation and highly sensitive analytical techniques to isolate and measure this compound accurately.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, RI)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various detectors can be coupled with HPLC to measure the separated analytes.

UV-Vis Detectors: These detectors measure the absorption of ultraviolet or visible light by analytes as they elute from the column thermofisher.comscioninstruments.com. They are versatile and commonly used for compounds with chromophores, which absorb light in the UV-Vis range scioninstruments.comphenomenex.com. Variable Wavelength Detectors (VWD) measure absorption at a single chosen wavelength, offering high sensitivity for specific compounds thermofisher.com.

Diode Array Detectors (DAD): DADs, also known as Photodiode Array (PDA) detectors, capture absorbance across a broad spectrum simultaneously phenomenex.commeasurlabs.comknauer.net. This provides both quantitative data and qualitative information, such as peak purity and spectral identification, making them particularly useful for analyzing complex mixtures or samples of unknown composition thermofisher.comphenomenex.commeasurlabs.comknauer.net. HPLC-DAD is a standard technique for quality control and contaminant identification in various fields, including environmental analysis and pharmaceuticals scioninstruments.commeasurlabs.com.

Refractive Index (RI) Detectors: RI detectors measure changes in the refractive index of the mobile phase caused by the eluting analytes thermofisher.comphenomenex.com. They are considered universal detectors as they respond to any compound that has a different refractive index than the mobile phase phenomenex.com. However, RI detectors are generally less sensitive than UV or fluorescence detectors and are highly susceptible to changes in temperature and flow rate phenomenex.com. They are primarily used for analyzing compounds that lack strong UV absorbance or fluorescence phenomenex.com.

The choice of detector depends on the chemical properties of this compound and the nature of the matrix being analyzed. If this compound possesses a chromophore, UV or DAD would be suitable. For compounds without significant UV absorbance, an RI detector might be considered, although with potential limitations in sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is particularly valuable for trace analysis, allowing for the detection and quantification of analytes present at very low concentrations in complex matrices phytolab.comnih.govnih.govresearchgate.netrsc.org.

LC-MS/MS relies on the separation of analytes by LC, followed by their ionization and detection by a mass spectrometer phytolab.comrsc.org. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing highly specific detection based on characteristic fragment ions phytolab.comthermofisher.com. This reduces interference from matrix components and enhances the reliability of identification and quantification, especially in complex biological and environmental samples phytolab.comnih.govnih.govresearchgate.net. LC-MS/MS methods have been developed and validated for trace-level determination of various compounds in different matrices, demonstrating good performance in terms of accuracy, precision, sensitivity, and linearity nih.govnih.govresearchgate.net. The use of isotope dilution approaches can further enhance the reliability of quantification nih.govresearchgate.net.

Gas Chromatography (GC) for Volatile Components or Derivatized Analytes

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that are volatile or can be made volatile through derivatization. While typically applied to volatile organic compounds, GC-MS can also be used for the analysis of non-volatile compounds after chemical derivatization alwsci.com.

Derivatization involves chemically modifying a compound to increase its volatility or improve its detection characteristics alwsci.commdpi.com. This is particularly useful for polar or high molecular weight compounds that would otherwise be difficult to analyze by GC alwsci.com. Examples of compounds analyzed by GC-MS after derivatization include fatty acids, amino acids, sugars, and steroids alwsci.com. If this compound is volatile or can be effectively derivatized, GC coupled with a detector like Mass Spectrometry (GC-MS) could be a suitable analytical approach. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of volatile and semi-volatile compounds in various matrices alwsci.comnih.govmdpi.com.

Hyphenated Techniques (e.g., LC-NMR, LC-FTIR) for On-line Analysis

Hyphenated techniques combine two or more analytical techniques to provide enhanced separation, detection, and identification capabilities. LC-NMR and LC-FTIR are examples of such techniques that allow for on-line analysis, where the output of the chromatography system is directly coupled to a spectroscopic detector mdpi.comresearchgate.netijpsjournal.comnih.govnih.gov.

LC-NMR: This technique couples liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.comijpsjournal.comnih.gov. NMR provides detailed structural information about eluting compounds, making it a powerful tool for the identification of unknown analytes in complex mixtures, such as natural product extracts mdpi.comijpsjournal.com. LC-NMR can be operated in continuous-flow or stop-flow modes mdpi.comijpsjournal.comnih.gov. While on-flow LC-NMR can be used as a screening tool and for quantifying major constituents, its sensitivity is generally lower compared to other techniques like MS mdpi.comnih.gov. Stop-flow and other approaches have been developed to improve sensitivity nih.gov.

LC-FTIR: This technique couples liquid chromatography with Fourier Transform Infrared (FTIR) spectroscopy researchgate.netijpsjournal.comnih.gov. FTIR provides information about the functional groups present in a molecule, aiding in its identification researchgate.netijpsjournal.com. Coupling LC to FTIR can be challenging due to the strong absorption of IR radiation by common LC mobile phases ijpsjournal.com. Approaches involving solvent elimination interfaces have been developed to address this challenge and enable on-line LC-FTIR analysis nih.gov. LC-FTIR can be used for the analysis of various compounds and has been applied to discriminate between closely related molecules based on their characteristic IR spectra nih.gov.

These hyphenated techniques, while potentially requiring more complex instrumentation and method development, offer the advantage of obtaining comprehensive analytical data in a single run, which can be particularly useful for the characterization of this compound and its related compounds.

Metabolomic Studies Involving this compound

Metabolomics is the comprehensive study of all metabolites in a biological system. Metabolomic studies can provide insights into the biochemical pathways and processes that a compound like this compound might be involved in or affect nct-dresden.debroadinstitute.orgmdpi.com.

Targeted Metabolomics for this compound Profiling

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, often those involved in specific metabolic pathways thermofisher.comnct-dresden.denih.govcolumbia.edu. In the context of this compound research, targeted metabolomics could involve the specific profiling and quantification of this compound and its potential metabolites in biological samples thermofisher.comnih.govcolumbia.edu.

Untargeted Metabolomics for Pathway Discovery

Untargeted metabolomics is a powerful approach that aims to capture a broad spectrum of small molecules within a biological sample without pre-selecting specific metabolites evotec.comfrontiersin.org. This comprehensive analysis provides insights into the complex biochemical activities within cells and can be instrumental in discovering novel metabolites and pathways evotec.com. Metabolites serve as direct indicators of physiological states and changes, reflecting the cumulative effects of various factors evotec.com.

In the context of this compound research, untargeted metabolomics can be applied to biological systems known to produce or metabolize this compound. By comparing the metabolomic profiles of different samples (e.g., different growth conditions, genetic modifications), researchers can identify metabolic features that are significantly altered in correlation with this compound presence or production nih.gov. Pathway analysis, a key component of untargeted metabolomics, helps to understand which biological pathways may be involved in the biosynthesis or degradation of this compound nih.govplos.org.

While specific untargeted metabolomics studies directly focused on this compound pathway discovery were not extensively detailed in the search results, the general principles of this approach are highly relevant. Untargeted metabolomics, often coupled with mass spectrometry (MS) and chromatographic separation techniques like liquid chromatography (LC), allows for high-throughput detection and provides both molecular weight and structural information, which is essential for metabolite identification and pathway mapping frontiersin.org. Computational approaches are also crucial for data interpretation and metabolite annotation in untargeted metabolomics studies frontiersin.org. The biosynthesis of triterpenoids, a class of compounds that includes some structurally related molecules, is known to occur via pathways such as the mevalonate (B85504) (MVA) pathway researchgate.net. Untargeted metabolomics could potentially reveal the specific enzymatic steps and intermediates involved in this compound biosynthesis, even if it is a less common or a modified pathway.

Impurity Profiling and Stability Studies in Research Samples

Impurity profiling is a critical aspect of characterizing any chemical compound used in research, ensuring that observed biological effects or experimental results are attributable to the compound of interest and not to contaminants biomedres.usrroij.com. Impurities can originate from various sources, including starting materials, the synthesis process, degradation during storage, or even solvents kymos.comijprajournal.com. Identifying, characterizing, and quantifying these impurities is vital for ensuring the safety and reliability of research biomedres.usresearchgate.net.

Stability studies are conducted to understand how a compound behaves under the influence of environmental factors such as temperature, light, and humidity over time swri.orgnih.gov. These studies are essential for determining appropriate storage conditions and the shelf life of research samples, ensuring that the compound's integrity and activity are maintained throughout the research period swri.orgijprs.com. Degradation products formed during storage can also be considered impurities and need to be profiled rroij.com.

Advanced analytical techniques, particularly hyphenated techniques combining chromatography with mass spectrometry (LC-MS, GC-MS), are widely used for impurity profiling and stability studies biomedres.uskymos.comijprajournal.com. These methods offer high sensitivity and selectivity, enabling the detection and identification of impurities even at low concentrations biomedres.usrroij.com. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation of impurities biomedres.us. Forced degradation studies, involving exposing the compound to more severe conditions, can help in predicting potential degradation pathways and developing stability-indicating analytical methods researchgate.netresearchgate.net.

For this compound research samples, performing comprehensive impurity profiling using techniques like LC-MS would involve separating the compound from any co-existing substances and analyzing their mass spectra to determine their molecular weight and fragmentation patterns. This information, combined with other spectroscopic data, can help in identifying the structures of impurities. Stability studies would involve storing this compound samples under different conditions (e.g., varying temperature, light exposure) and analyzing them at predetermined time points using validated analytical methods to monitor for degradation and quantify any degradation products formed swri.orgijprs.comresearchgate.net.

Quality Control Method Development for Research-Grade Materials

Developing robust and reliable quality control (QC) methods is essential for ensuring the consistency and purity of research-grade this compound materials researchgate.netijrpb.comontosight.ai. QC methods are used to assess the identity, purity, and strength of the compound before it is used in experiments taylorandfrancis.com. These methods must be accurate, precise, specific, and reproducible researchgate.net.

The development of QC methods typically involves several key steps, including defining the analytical target profile, choosing appropriate analytical techniques based on the compound's properties, optimizing instrumental conditions, and performing preliminary testing to evaluate feasibility and performance labmanager.com. Common analytical techniques used in QC for small molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods taylorandfrancis.comijprajournal.com. For this compound, HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would likely be a primary technique for purity analysis and quantification.

Method validation is a critical part of QC method development, ensuring that the method is suitable for its intended purpose researchgate.netijrpb.com. Validation parameters typically include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness researchgate.netijrpb.com. Robustness, in particular, assesses how resistant the method is to small, deliberate changes in parameters, which is important for ensuring reliability during routine analysis labmanager.com.

For research-grade this compound, QC method development would involve establishing a method (e.g., an HPLC method) that can accurately quantify this compound and detect and quantify impurities above a certain threshold ijrpb.com. The method would then be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH) researchgate.netresearchgate.net. This ensures that researchers are working with well-characterized and consistent material, which is fundamental for obtaining reliable and comparable research results.

Ecological and Environmental Contexts of Farinosin

Role of Farinosin as a Plant Defensive Compound

Plants have evolved a diverse array of defense mechanisms to protect themselves from environmental threats, including the production of secondary metabolites. This compound is recognized as one such compound, contributing to the defensive strategies of Encelia species. ucr.eduresearchgate.net These defenses can be direct, directly impacting the herbivore or pathogen, or indirect, by attracting the natural enemies of the plant's adversaries. ru.nlnih.gov

Anti-Herbivory Mechanisms

This compound, along with other compounds like encecalin (B14886) and euparin (B158306), has been identified as an active plant defensive compound in Encelia species that helps to deter and reduce insect herbivory. ucr.edu Sesquiterpene lactones, as a class of compounds, are known to have diverse functions in plant defense, including feeding deterrence and direct toxicity to insects. mdpi.com While some studies on Encelia have focused on the activity of other sesquiterpene lactones like encelin (B94070), which showed significant activity against certain insect larvae, this compound has also been investigated for its effects on herbivores. researchgate.net Research involving Spodoptera littoralis larvae showed that this compound exhibited weak antifeedant activity compared to encelin. researchgate.netresearchgate.net This suggests that while this compound contributes to the plant's defense, its anti-herbivory effect might be less potent than other co-occurring compounds in Encelia.

Plants employ various biochemical mechanisms in response to herbivore attacks, leading to alterations in their chemical composition, including the accumulation of defensive compounds. nih.govfao.org These responses can be induced following damage, providing a dynamic defense system. nih.gov

Allelopathic Interactions

Allelopathy involves chemical interactions between plants, where one plant releases compounds that affect the growth and development of neighboring plants. nih.govmdpi.com These compounds, known as allelochemicals, are often secondary metabolites and can have negative effects on receiver plants. nih.govresearchgate.net While the primary focus for this compound has been its role in herbivore defense, sesquiterpene lactones, in general, are a class of secondary metabolites that can be involved in allelopathic interactions. researchgate.net Allelochemicals can be released into the environment through volatilization, root exudation, and the decomposition of plant residues. nih.govmdpi.com The ability of plants to induce the production of allelochemicals in the presence of competitors can be an adaptive strategy. mdpi.com Although specific detailed research on this compound's direct allelopathic effects is less documented in the provided search results, the presence of sesquiterpene lactones in plants suggests a potential for their involvement in such chemical interactions within plant communities.

Interactions with Herbivores and Pathogens in Natural Ecosystems

In natural ecosystems, the presence of defensive compounds like this compound influences the interactions between plants, herbivores, and pathogens. Plants with chemical defenses contribute to maintaining ecological balance and biodiversity. researchgate.net Herbivores, in turn, have evolved various adaptations to cope with plant defenses, including detoxification mechanisms. researchgate.netscribd.com

Studies on Encelia farinosa, a plant known to contain this compound, have investigated its interactions with specialist herbivores like Trirhabda geminata. ucr.eduucr.edu These interactions can be complex, and environmental factors can influence the plant's defensive chemistry and the herbivore's feeding preferences. ucr.eduucr.edu For instance, changes in foliage quality due to environmental stressors can impact herbivore growth and biomass gain. ucr.edu

Plant defense responses to herbivory can also influence interactions with pathogens. mdpi.com While the direct interaction of this compound with specific pathogens is not explicitly detailed in the search results, plant secondary metabolites, including terpenoids, are known to play roles in defense against various biotic stresses, including pathogens. researchgate.netekb.eg

Impact of Environmental Stressors on this compound Production and Accumulation

The production and accumulation of secondary metabolites in plants, including defensive compounds like this compound, can be significantly influenced by environmental stressors. mdpi.comfrontiersin.org These stressors can be abiotic (non-living) or biotic (living organisms).

Abiotic Stress Responses (e.g., drought, pH, temperature)

Abiotic stresses such as drought, extreme temperatures, and altered pH levels are known to impact plant physiology and biochemistry, affecting the synthesis of secondary metabolites. fao.orgmdpi.comfrontiersin.org

Research on Encelia farinosa has explored the impact of acidic fog, a form of abiotic stress involving low pH, on the concentration of plant defensive compounds, including this compound. ucr.eduresearchgate.net Studies have shown that exposure to acidic fog can alter foliage quality and influence herbivore feeding preferences, although the specific impact on this compound concentration relative to other compounds like encecalin and euparin under different pH levels and sampling periods was part of the investigation. ucr.edu

Drought stress is another significant abiotic factor that affects plant metabolism and secondary metabolite production. mdpi.commdpi.com While the search results discuss the general impact of drought on secondary metabolites and plant defense mechanisms, specific data on how drought directly affects this compound production and accumulation was not prominently featured. However, given that Encelia farinosa is a drought-deciduous shrub, its metabolic responses to water availability likely influence its chemical composition. ucr.edu

Temperature stress can also impact plant secondary metabolites. mdpi.comfrontiersin.org High temperatures, for instance, can affect various physiological processes in organisms. nih.govnih.gov While the provided results discuss temperature stress in other biological contexts, the general principle that temperature can influence plant biochemical pathways suggests a potential impact on this compound production, although specific studies on this compound were not found.

Environmental stress can lead to either an increase or decrease in secondary metabolites, and the plant's response can vary depending on the stress intensity and the plant's genetic makeup. mdpi.com

Biotic Stress Responses (e.g., pest infestation)

Biotic stress, such as pest infestation, is a well-established trigger for the induction of plant defense responses, including the synthesis of secondary metabolites. researchgate.netmdpi.commdpi.com Herbivore feeding can activate signaling pathways within the plant, leading to the increased production of defensive compounds. mdpi.comijfmr.com

While this compound is known to be involved in defense against herbivores, the extent to which its production is specifically induced by pest infestation in Encelia species is a subject related to the broader understanding of induced plant defenses. nih.gov Induced resistance in plants, often mediated by secondary metabolites, can be triggered by herbivory and can lead to a faster or stronger defense response upon subsequent attacks. frontiersin.orgnih.gov The presence and activity of herbivores in natural ecosystems can therefore directly influence the levels of defensive compounds like this compound in the host plant.

Ecological Significance of Sesquiterpenoids in Plant-Environment Interactions

Sesquiterpenoids, including this compound, are known to be involved in the complex ecological interactions between plants and their environment. bioremake.comnih.govmdpi.com In Encelia farinosa, this compound, along with other compounds like encecalin and euparin, functions as a plant defensive compound. ucr.edu These compounds are utilized by Encelia species to deter and reduce herbivory by insects, such as the specialist beetle Trirhabda geminata. ucr.eduucr.edu

Research has investigated the concentrations of this compound and other defensive compounds in E. farinosa and their correlation with herbivore pressure. ucr.edu Studies have suggested that the high concentrations of these secondary chemicals found in the leaves of some E. farinosa populations may be maintained in response to herbivore feeding. ucr.edu For instance, T. geminata larvae have been observed to develop at slower rates when fed diets containing high concentrations of these secondary chemicals. ucr.edu

However, the ecological context can influence the effectiveness of these defenses. A study on the impact of acidic fog on E. farinosa and T. geminata interactions revealed interesting findings. While this compound is considered a defensive compound, its concentration in foliage did not significantly vary between plants exposed to acidic fog and control fog in one study. nih.gov Despite this, beetles feeding on acidic-fog-treated plants exhibited increased biomass gain and growth rate compared to those on control plants. ucr.edunih.gov This suggests that factors other than the concentration of this compound and other measured defensive compounds were influencing herbivore performance in this specific environmental condition. nih.gov Possible explanations explored included changes in plant nutritional quality, such as soluble protein or water content, or increased photosynthetic rates leading to higher carbohydrate levels, although the key factors remained largely unknown in that particular study. ucr.edunih.gov

Beyond herbivore defense, sesquiterpenoids can also be involved in allelopathy, where plants release chemicals that inhibit the growth of neighboring plants. bioremake.comnih.govresearchgate.netmdpi.com While the provided search results specifically mention the allelopathic potential of Encelia farinosa essential oils and other compounds like 3-acetyl-6-methoxybenzaldehyde essencejournal.comresearchgate.netresearchgate.net, the direct role of this compound itself in allelopathic interactions is not explicitly detailed in these snippets. However, sesquiterpene lactones in general are recognized for their allelopathic properties. bioremake.comresearchgate.net

The presence and concentration of this compound in Encelia farinosa can vary seasonally and among individual plants and populations. ucr.edu This variation in chemical composition is thought to be related to factors such as tissue aging and potentially in response to herbivore pressure. ucr.eduucr.edu

Interactive Data Table: Foliar Concentrations and Herbivore Performance

TreatmentFoliar this compound Concentration (ug/mg) (Mean ± SEM)T. geminata Biomass Gain (mg ± SEM)T. geminata Growth Rate (mg gain per mg insect per day ± SEM)
Control Fog5.6 ± 0.2 ucr.edu2.23 ± 0.14 ucr.edu0.16 ± 0.01 ucr.edu
Acidic FogNot significantly different from Control nih.gov2.98 ± 0.14 ucr.edu0.21 ± 0.01 ucr.edu

Note: Data on this compound concentration under acidic fog was reported as not significantly different from the control in source nih.gov, while source ucr.edu provides the mean for the control. The table reflects the available data from the provided snippets.

Future Research Directions and Unexplored Avenues

Emerging Methodologies in Natural Product Discovery and Characterization

The discovery and characterization of novel natural products like Farinosin are continually being revolutionized by advancements in analytical techniques. Traditional methods of isolation and identification are often slow and may fail to detect minor constituents. Modern approaches offer greater sensitivity, resolution, and speed.

Future research on this compound and related compounds will benefit from the application of a suite of advanced analytical tools. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for the rapid analysis of complex plant extracts. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also a well-established technique for the routine analysis of essential oils, which may contain sesquiterpenoids. researchgate.net These methods allow for the creation of detailed chemical profiles, or "fingerprints," of the source organism, facilitating the identification of known compounds and the discovery of new ones.

Furthermore, hyphenated techniques like HPLC-NMR can provide direct structural information of compounds within a mixture, bypassing the need for extensive purification. researchgate.net The continued development and application of such sophisticated analytical platforms will be crucial for discovering novel this compound analogs and understanding its distribution in nature.

TechnologyApplication in this compound ResearchPotential Outcome
UHPLC-HRMS/MS Rapid profiling of Encelia farinosa extracts.Identification of new this compound derivatives and related metabolites.
GC-MS Analysis of volatile and semi-volatile compounds from the source plant.Understanding the broader chemical ecology of the plant.
HPLC-NMR Direct structural elucidation of compounds in complex mixtures.Accelerated characterization of novel sesquiterpene lactones without isolation.
Imaging Mass Spectrometry Visualization of the spatial distribution of this compound within plant tissues.Insights into the biosynthesis, storage, and ecological role of the compound.

Computational and AI-Driven Discovery in this compound Research

Integration of Omics Technologies (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics)

A systems biology approach, integrating various "omics" technologies, offers a holistic view of the biological processes related to this compound. nih.gov These high-throughput methods generate vast amounts of data that, when combined, can provide a comprehensive understanding of an organism's molecular landscape. mdpi.comnih.gov

Genomics: Sequencing the genome of Encelia farinosa can identify the genes responsible for the biosynthesis of sesquiterpene lactones. tandfonline.com This information is fundamental for understanding how this compound is produced.

Transcriptomics: Analyzing the RNA expression levels in the plant can reveal which genes are active during this compound production. This can help identify the specific enzymes and regulatory factors involved in its biosynthetic pathway.

Proteomics: Studying the complete set of proteins can confirm the presence and activity of the enzymes predicted by genomic and transcriptomic data.

Metabolomics: This provides a snapshot of all the small molecules, including this compound and its precursors, within the plant at a given time. nih.gov This is crucial for understanding the metabolic network and how it is regulated.

Integrating these omics datasets can create a comprehensive model of this compound biosynthesis. researchgate.net This knowledge is not only academically valuable but also provides a roadmap for the metabolic engineering of this compound. thebioscan.com

Exploring Novel Biological Mechanisms and Unconventional Targets

While sesquiterpene lactones are known for their anti-inflammatory and anticancer properties, the precise biological mechanisms of this compound are not fully understood. nih.gov Future research should focus on identifying its specific molecular targets and signaling pathways. nih.gov

High-throughput screening assays can be used to test this compound against a wide range of cellular targets. Unconventional targets, such as protein-protein interactions or non-enzymatic proteins, may also be explored. Understanding how this compound interacts with these targets at a molecular level is crucial for developing it into a therapeutic agent. nih.gov

Furthermore, investigating this compound's effects on complex biological processes like immune response modulation or metabolic reprogramming in cancer cells could reveal novel therapeutic applications. nih.govnih.gov Techniques like chemical proteomics can be used to identify the direct binding partners of this compound in a cellular context, providing unbiased insights into its mechanism of action. frontiersin.org

Sustainable Production and Biosynthetic Engineering for Research Scale-Up

A significant bottleneck in the development of natural products is the challenge of obtaining a sufficient and sustainable supply. Relying on the collection of wild plants is often not feasible or environmentally responsible. Biosynthetic engineering offers a promising solution to this problem. nih.gov

By identifying the genes involved in the this compound biosynthetic pathway, it is possible to transfer them into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). mdpi.com These microorganisms can then be grown in large-scale fermenters to produce this compound in a controlled and sustainable manner. nsf.gov This approach offers several advantages, including reduced production cycles, cost-effective substrates, and consistent product quality. mdpi.com

Alternatively, plant cell culture techniques could be optimized for the production of this compound. Genetic engineering of the source plant itself to upregulate the biosynthetic pathway is another potential strategy. nih.gov These approaches are essential for producing the quantities of this compound needed for extensive preclinical and clinical research.

Chemoinformatic and Cheminformatic Approaches for Analog Design

Chemoinformatics provides a powerful set of computational tools for the design and optimization of new drug candidates based on a lead compound like this compound. drugdesign.org By analyzing the structure-activity relationship (SAR) of this compound and its analogs, researchers can identify the key chemical features responsible for its biological activity. supabase.co

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of molecules with their biological effects. supabase.co These models can then be used to predict the activity of newly designed compounds. Pharmacophore mapping helps to identify the essential three-dimensional arrangement of functional groups required for binding to a biological target. drugdesign.org

These chemoinformatic strategies can guide the rational design of new this compound analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov Virtual screening of compound libraries based on a this compound pharmacophore can also identify existing molecules with similar properties, potentially repurposing them for new therapeutic uses. supabase.co

Environmental Fate and Persistence Studies in Ecological Models

As with any compound considered for widespread use, understanding the environmental fate and persistence of this compound is crucial. Studies are needed to determine how this compound behaves in various environmental compartments, such as soil, water, and air. nih.gov

Multimedia environmental models can be used to predict the transport, distribution, and persistence of this compound in the environment. researchgate.net These models take into account the physicochemical properties of the compound, as well as environmental factors. nih.gov

Biodegradation studies are necessary to determine how quickly this compound is broken down by microorganisms in different ecosystems. Ecotoxicological assessments will help to understand its potential impact on non-target organisms. researchgate.net This information is essential for a comprehensive risk assessment and to ensure that the use of this compound or its derivatives does not have unintended negative consequences for the environment.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Farinosin with high purity?

  • Methodology : Follow Good Laboratory Practices (GLP) and ensure reproducibility by documenting reagent purity, reaction conditions (temperature, pH, solvent systems), and purification steps (e.g., column chromatography, recrystallization). Use spectroscopic techniques (NMR, IR) for structural validation .
  • Data Handling : Report yields and purity metrics (e.g., HPLC ≥95%) with statistical precision (mean ± SD, n=3) .

Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?

  • Experimental Design : Use dose-response assays (e.g., IC₅₀ determination) across cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer, antimicrobial models). Include positive/negative controls and triplicate measurements to minimize variability .
  • Statistical Criteria : Define significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis .

Q. What analytical techniques are optimal for characterizing this compound’s stability under varying storage conditions?

  • Approach : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC or LC-MS. Compare results to ICH guidelines for pharmaceutical substances .
  • Data Presentation : Tabulate degradation kinetics (e.g., t₉₀) and validate with Arrhenius plots .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s mechanism of action across studies?

  • Contradiction Analysis : Systematically compare variables such as cell line specificity, assay endpoints (e.g., apoptosis vs. proliferation), and this compound batch purity. Apply Bradford Hill criteria to assess causality .
  • Validation : Replicate experiments in independent labs using standardized protocols .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

  • Methodology : Employ formulation screening (e.g., nanoencapsulation, prodrug derivatives) and validate bioavailability via pharmacokinetic studies (Cmax, AUC) in rodent models. Cross-reference solubility and logP data to guide structural modifications .
  • Ethical Compliance : Adhere to animal welfare guidelines (e.g., 3Rs principles) and document institutional approvals .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Experimental Design : Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) to map this compound’s interaction networks. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis .
  • Data Integration : Apply systems biology models to distinguish primary targets from off-target effects .

Data Interpretation & Future Directions

Q. What frameworks are recommended for contextualizing this compound’s efficacy in heterogeneous patient populations?

  • Analysis : Stratify clinical/preclinical data by biomarkers (e.g., genetic polymorphisms, disease subtypes) using multivariate regression. Address confounding variables via propensity score matching .
  • Reporting : Follow CONSORT or STROBE guidelines for transparent data presentation .

Q. How should researchers prioritize follow-up studies when this compound shows off-target effects in high-throughput screens?

  • Risk-Benefit Assessment : Quantify off-target potency (e.g., Ki values) relative to therapeutic indices. Use cheminformatics (e.g., molecular docking) to predict binding affinities .
  • Future Proposals : Propose structural analogs or combination therapies to enhance selectivity .

Methodological Resources

  • Reproducibility : Archive raw data and protocols in repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical Compliance : Reference ICH guidelines for clinical trials and OECD standards for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.